molecular formula C19H15ClFN3O3 B2702972 methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 320423-33-4

methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B2702972
CAS RN: 320423-33-4
M. Wt: 387.8
InChI Key: APMIXALHJRVEMD-SSDVNMTOSA-N
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Description

“Methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C19H15ClFN3O3 . It is also known as "1H-Pyrazole-3-carboxylic acid, 5-chloro-4-[[[(4-fluorophenyl)methoxy]imino]methyl]-1-phenyl-, methyl ester" .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a phenyl ring, and a fluorobenzyl group . The exact 3D structure can be obtained from specialized databases or by using computational chemistry software .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 387.79 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Investigations

  • Synthesis of Novel Derivatives : Research has led to the synthesis of new compounds with potential anti-inflammatory and analgesic activities, highlighting the versatility of pyrazole derivatives in medicinal chemistry (Khalifa & Abdelbaky, 2008).
  • Structural and Spectral Studies : Combined experimental and theoretical studies have been conducted on biologically important pyrazole derivatives, emphasizing the importance of structural characterization in understanding the properties of these compounds (Viveka et al., 2016).

Biological Activities

  • Antimicrobial Properties : Azetidinone derivatives of pyrazolone have shown promising antibacterial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Chopde et al., 2012).
  • Anticancer Potential : The synthesis and evaluation of novel comenic acid derivatives containing isoxazole and isothiazole moieties have demonstrated synergistic effects with antitumor drugs, indicating their potential use in cancer therapy (Kletskov et al., 2018).

Photophysical Properties

  • Photophysical Studies : Novel pyrazolines with triphenyl and ester derivatives have been synthesized, with studies on their photophysical properties revealing how solvent structure and polarity affect the absorption and fluorescence of these molecules, contributing to the understanding of their potential applications in optical materials and sensors (Şenol et al., 2020).

Chemical Interactions and Transformations

  • Chemical Transformations : Research on chloro(4-methylpent-3-en-1-ynyl)carbene highlights the complexity of chemical reactions and transformations that these pyrazole derivatives can undergo, providing insights into their reactivity and potential applications in synthetic chemistry (Gvozdev et al., 2021).

properties

IUPAC Name

methyl 5-chloro-4-[(E)-(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3/c1-26-19(25)17-16(11-22-27-12-13-7-9-14(21)10-8-13)18(20)24(23-17)15-5-3-2-4-6-15/h2-11H,12H2,1H3/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMIXALHJRVEMD-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1C=NOCC2=CC=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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